Holaphyllamine

Anti-trypanosomal Steroidal alkaloid Trypanosoma brucei rhodesiense

Holaphyllamine (3β-amino-pregn-5-en-20-one, CAS 640-92-6) is a C21 steroidal alkaloid belonging to the pregn-5-ene subclass, originally isolated from Holarrhena africana (syn. H.

Molecular Formula C21H33NO
Molecular Weight 315.5 g/mol
Cat. No. B1249278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolaphyllamine
Synonymsholaphyllamine
Molecular FormulaC21H33NO
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C
InChIInChI=1S/C21H33NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19H,5-12,22H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyGPRZXDPWGLHIQE-QGVNFLHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Holaphyllamine for Research Procurement: A C21 Steroidal Alkaloid with Defined Anti-Trypanosomal and Plant Elicitor Activity Profiles


Holaphyllamine (3β-amino-pregn-5-en-20-one, CAS 640-92-6) is a C21 steroidal alkaloid belonging to the pregn-5-ene subclass, originally isolated from Holarrhena africana (syn. H. floribunda, Apocynaceae) leaves and bark [1]. It features a primary amino group at the C-3β position on a Δ5,6-unsaturated steroid nucleus bearing a C-20 ketone, with a molecular formula of C21H33NO and exact mass of 315.256 Da [1]. Unlike its N-methylated or pyrrolidine-fused congeners, holaphyllamine retains the unsubstituted 3β-amino pharmacophore, positioning it as the baseline scaffold for structure–activity relationship (SAR) studies within the Holarrhena steroid alkaloid series [1][2].

SAR Anchor Unsubstituted 3β-amino Δ5,6-pregnene baseline scaffold for Holarrhena alkaloid series
Anti-Trypanosomal Probe Supports Trypanosoma brucei target engagement studies and selectivity index determination
Plant Elicitor Probe Reported plant defense elicitation in Arabidopsis and flax models without growth alteration
Steroid Enzyme Profiling 5α-reductase inhibition profiling with selective androgen receptor counter-screen context

Why Holaphyllamine Cannot Be Replaced by N-Methylholaphyllamine, Conessine, or Other Holarrhena Alkaloids in Research Procurement


Within the Holarrhena steroid alkaloid family, even minor structural modifications produce large, quantifiable shifts in both potency and selectivity index (SI). N-methylation at C-3 (giving N-methylholaphyllamine) increases anti-trypanosomal potency ~5.3-fold but simultaneously alters the cytotoxicity profile, while the presence or absence of a pyrrolidine ring bridging C-18/C-20 changes SI by an order of magnitude or more [1]. Compounds lacking a C-3 amino group entirely (e.g., holadienine, cona-4,6-dienin-3-one) lose anti-trypanosomal activity by 20- to 40-fold [1]. Consequently, holaphyllamine—as the unsubstituted 3β-amino Δ5,6-pregnene prototype—is irreplaceable as a reference standard, SAR anchor point, and starting material for semi-synthetic derivatization. Substituting another congener without verifying structural identity and batch-specific bioactivity data invalidates comparative SAR analysis and may lead to erroneous activity assignments in both anti-parasitic and plant elicitor screening campaigns [1][2].

N-Methylation alters selectivity profile
N-methylholaphyllamine shows higher anti-trypanosomal potency but shifted cytotoxicity profile; SAR interpretation may not transfer directly.
Pyrrolidine ring changes selectivity index by >10-fold
Conessimine and related congeners exhibit markedly different selectivity indices; cannot serve as baseline reference for the unadorned 3β-amino scaffold.
3‑amino‑deficient analogs lose activity
Holadienine and similar compounds missing the C‑3 amino group show 20‑ to 40‑fold reduced anti‑trypanosomal activity; structural verification is essential before any substitution.

Holaphyllamine Quantitative Differentiation Evidence: Head-to-Head Anti-Trypanosomal, Selectivity, and Target Profiling Data


Anti-Trypanosomal Potency of 3β-Holaphyllamine vs. N-Methylated and 3-Amino-Deficient Congeners

3β-Holaphyllamine exhibits an IC50 of 0.40 ± 0.28 µM against Trypanosoma brucei rhodesiense (STIB900) bloodstream forms, placing it in the sub-micromolar activity tier (IC50 < 1.0 µM) [1]. This is approximately 5.3-fold less potent than its N-methylated derivative N-methylholaphyllamine (IC50 = 0.075 ± 0.004 µM), but approximately 37-fold more potent than holadienine (IC50 = 14.9 ± 2.1 µM), which lacks the C-3 amino group entirely [1]. The data confirm that an unsubstituted 3β-amino group is sufficient for sub-micromolar activity, while N-monomethylation represents the optimum for potency [1].

Anti-Trypanosomal IC50
Head-to-head
Holaphyllamine 0.40 ± 0.28 µM
N-methyl 0.075 ± 0.004 µM
Holadienine 14.9 ± 2.1 µM
Unsubstituted 3β-amino anchor point; ~5.3× less potent than N-methyl but ~37× more than amino-deficient control
T. brucei rhodesiense STIB900, Alamar Blue, 72 h
Anti-trypanosomal Steroidal alkaloid Trypanosoma brucei rhodesiense

Selectivity Index Differentiation: 3β-Holaphyllamine vs. Pyrrolidine-Bearing Congeners

The selectivity index (SI = IC50 L6 cytotoxicity / IC50 Tbr) of 3β-holaphyllamine is 12.6, reflecting a moderate therapeutic window [1]. In contrast, congeners bearing a pyrrolidine ring connecting C-20 to C-18 achieve markedly higher SI values: conessimine (SI > 300), and N-methylholaphyllamine (SI = 33.2) [1]. The SAR analysis demonstrates that the C-20/C-18 pyrrolidine structural element—absent in holaphyllamine—leads to a marked decrease in mammalian cytotoxicity while partially reducing anti-trypanosomal potency, resulting in net SI gains of >10-fold [1]. Holaphyllamine's lower SI is not a deficiency but a critical data point defining the selectivity cost of the unadorned 3β-amino scaffold.

Selectivity Index (SI)
Head-to-head
Holaphyllamine SI = 12.6
Conessimine SI > 300
N-methyl SI = 33.2
Baseline SI reference; pyrrolidine ring increases SI by >23‑fold over the unsubstituted scaffold
L6 rat myoblast cytotoxicity / Tbr IC50 ratio
Selectivity index Cytotoxicity L6 myoblast

Plant Defense Elicitation: Holaphyllamine as the Sole Active Hit from a 1,600-Compound Screen

In a chemical screen of 1,600 plant-derived compounds, holaphyllamine was the only molecule identified that triggers defense responses in Arabidopsis thaliana at a concentration of 1 µM without altering plant growth [1][2]. Pre-treatment of A. thaliana seedlings with HPA before infection with Pseudomonas syringae pv. tomato DC3000 resulted in a significant reduction of bacterial colony counts, accompanied by reactive oxygen species production, callose deposition, and upregulation of pathogenesis-related genes in both salicylic acid and jasmonic acid pathways [1]. A structure–function study established that the minimal pharmacophore is a 5-pregnen-20-one steroid with an equatorial nucleophilic group at C-3 [1]. This activity profile is distinct from the anti-trypanosomal SAR: the plant elicitor activity does not require a basic amino group and is not recapitulated by mammalian steroid hormones [1].

Plant Elicitor Hit Rate
Reported
1 / 1,600 compounds active at 1 µM without growth effect
Unique plant defense elicitor context among screened library
A. thaliana Col-0; Pst DC3000 infection model
Plant immunity Elicitor Pseudomonas syringae

Steroid 5α-Reductase Inhibition with Negligible Androgen Receptor Binding: >9,000-Fold Selectivity Window

Holaphyllamine inhibits rat prostatic steroid 5α-reductase with an IC50 of 11 nM, placing its potency in the same nanomolar range as the clinical agent finasteride (IC50 = 4.2 nM for type II 5α-reductase) [1]. Critically, holaphyllamine shows negligible antagonist activity at the rat prostatic androgen receptor (AR), with an IC50 > 100,000 nM [1]. This yields a selectivity ratio (AR IC50 / 5α-reductase IC50) greater than 9,090-fold [1]. In contrast, finasteride is not typically profiled for AR binding but its primary metabolite and structural modifications can introduce androgenic off-target effects . For researchers comparing steroidal 5α-reductase inhibitor scaffolds, holaphyllamine's combination of nanomolar enzyme inhibition with essentially absent AR binding represents a clean pharmacological tool phenotype distinct from 4-azasteroid inhibitors [1].

5α-Reductase / AR Selectivity
Cross-study comparable
5α-reductase IC50 = 11 nM
Androgen receptor IC50 > 100,000 nM
Selectivity window > 9,090
Clean AR off-target profiling context; enzyme inhibition without receptor cross-reactivity
Rat prostatic enzyme & receptor assays (ChEMBL/BindingDB)
5α-reductase Androgen receptor Selectivity profiling

SAR Pharmacophore Divergence: Distinct Structural Determinants for Anti-Trypanosomal vs. Plant Elicitor Activity

Systematic SAR comparison across 19 Holarrhena-derived steroids establishes that anti-trypanosomal activity requires a basic amino group at C-3 of the pregnane/pregn-5-ene nucleus, with monomethylation at this position representing the potency optimum (compare N-methylholaphyllamine IC50 = 0.075 µM vs. holaphyllamine IC50 = 0.40 µM) [1]. In contrast, the plant defense elicitor pharmacophore requires a 5-pregnen-20-one steroid scaffold with an equatorial nucleophilic group at C-3, but does not require a basic amine [2]. This pharmacophore divergence means that holaphyllamine occupies a unique intersection: its 3β-amino group satisfies the anti-trypanosomal requirement while its 5-pregnen-20-one core satisfies the plant elicitor requirement [1][2]. No other compound in either study's screening set possesses this dual pharmacophore competence. Substituting with a congener optimized for only one activity class (e.g., highly potent N-methylholaphyllamine for anti-trypanosomal work) loses the plant elicitor activity, and vice versa [1][2].

Pharmacophore Divergence
Class-level
Dual pharmacophore: 3β-amino for anti-trypanosomal; 5-pregnen-20-one + C‑3 nucleophile for plant elicitor
Only scaffold bridging anti-parasitic and plant immunity research with defined structural determinants
Cross-study SAR inference (Nnadi 2017, Zahid 2017)
Structure-activity relationship Pharmacophore Dual-activity scaffold

Holaphyllamine Research Procurement Scenarios: Where the Quantitative Evidence Supports Scientific Prioritization


Anti-Trypanosomal Lead Optimization and SAR Anchor Compound Procurement

For medicinal chemistry teams developing steroid alkaloid-based treatments for human African trypanosomiasis (HAT), holaphyllamine is the essential baseline scaffold. Its IC50 of 0.40 µM against Tbr STIB900 and SI of 12.6 provide the reference point against which all C-3 substitutions, Δ5,6 saturation, and pyrrolidine ring modifications are quantitatively assessed [1]. Procurement of authenticated holaphyllamine is mandatory for establishing batch-to-batch activity normalization in any screening cascade that includes N-methylholaphyllamine or conessimine-type leads [1].

Plant Immunity Elicitor Discovery and Agrochemistry Screening Programs

Holaphyllamine is the only natural product identified from a 1,600-compound screen that activates Arabidopsis defense responses at 1 µM without growth penalty [1]. Its demonstrated efficacy extends to flax (Linum usitatissimum) against Fusarium oxysporum, confirming跨-species elicitor activity [2]. Researchers developing synthetic plant immune inducers should procure holaphyllamine as the positive control standard and as the starting scaffold for structure–function studies guided by the defined pharmacophore (5-pregnen-20-one with equatorial C-3 nucleophile) [1][2].

Steroid 5α-Reductase Inhibitor Profiling with Built-In AR Selectivity Control

With a 5α-reductase IC50 of 11 nM and negligible AR binding (>100,000 nM), holaphyllamine provides a clean steroidal alkaloid chemotype for target validation studies requiring discrimination between enzyme inhibition and receptor-mediated effects [1]. Unlike finasteride (IC50 = 4.2 nM on type II 5α-reductase), holaphyllamine's >9,000-fold selectivity window allows researchers to interrogate 5α-reductase-dependent pathways without confounding AR modulation—a critical advantage in prostate cell biology and androgenic alopecia models [1][2].

Cross-Disciplinary Chemical Biology: Dual Pharmacophore Steroid Scaffold

Holaphyllamine is uniquely positioned as a tool compound for laboratories studying the evolutionary conservation of steroid signaling. Its concurrent activity in mammalian enzyme/receptor assays (5α-reductase, AR) and plant defense pathways (salicylic acid/jasmonic acid signaling, BRI1/BAK1-independent) makes it the only validated molecular probe for comparative steroid pharmacology across kingdoms [1][2]. Procurement supports interdisciplinary studies in chemical ecology, plant–pathogen interactions, and the repurposing of steroid alkaloid scaffolds for non-traditional therapeutic indications [1][2].

Application
Selection Property
Validation Focus
Anti-Trypanosomal lead optimization research
Unsubstituted 3β-amino scaffold anchor point
SAR comparability across N-methyl and pyrrolidine derivatives
Plant innate immunity elicitor screening
5-pregnen-20-one core with equatorial C-3 nucleophile
Pathogenesis-related gene induction and bacterial growth reduction
Steroid 5α-reductase inhibitor profiling
High androgen receptor selectivity window
Receptor binding counter-screen in prostate cell models
Cross-kingdom steroid signaling probe studies
Dual pharmacophore: mammalian enzyme / plant defense
Conserved steroid pathway validation across biological systems
Quote Request

Request a Quote for Holaphyllamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.